3-(Cyclopropylmethoxy)-1H-pyrazole
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Overview
Description
3-(Cyclopropylmethoxy)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-1H-pyrazole and cyclopropylmethyl bromide.
O-Alkylation: The hydroxyl group of 3-hydroxy-1H-pyrazole is alkylated using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). This reaction forms this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of this compound.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Shares the cyclopropylmethoxy group but has different functional groups attached to the aromatic ring.
3-(Cyclopropylmethoxy)phenylboronic acid: Contains a boronic acid group instead of a pyrazole ring.
Uniqueness
3-(Cyclopropylmethoxy)-1H-pyrazole is unique due to its specific combination of a pyrazole ring and a cyclopropylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(1)5-10-7-3-4-8-9-7/h3-4,6H,1-2,5H2,(H,8,9) |
InChI Key |
XAIXKTTWXKHOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=NN2 |
Origin of Product |
United States |
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